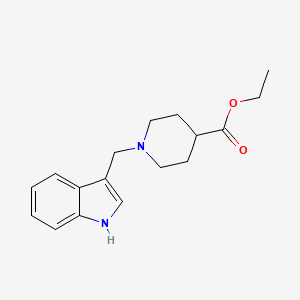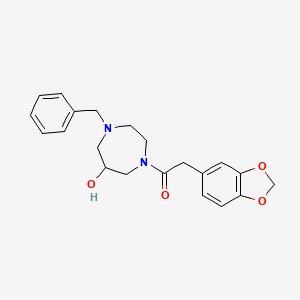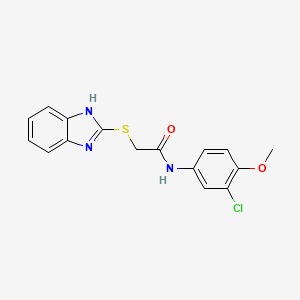
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. EPIC is a synthetic compound that is derived from the natural indole alkaloid, vincamine. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress and inflammation, and the modulation of neurotransmitter systems. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to possess various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, which is an important antioxidant in the body. Additionally, ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, which are important mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has shown promise in various scientific studies and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on improving the bioavailability of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and investigating its potential use in the treatment of neurodegenerative diseases and other diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and its potential side effects.
Métodos De Síntesis
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of vincamine with various reagents. The first step involves the protection of the hydroxyl group of vincamine with a trimethylsilyl group. The protected compound is then reacted with a piperidine derivative to form the desired ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate product. The final step involves the removal of the trimethylsilyl group to obtain pure ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACOWTVVOXNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Indolylmethyl)isonipecotic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5639004.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)
![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)
![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![2-cyano-N-(2-furylmethyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5639082.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)
